molecular formula C6H12OS B13472603 2-Methyl-2-sulfanylpentan-3-one

2-Methyl-2-sulfanylpentan-3-one

Cat. No.: B13472603
M. Wt: 132.23 g/mol
InChI Key: HUPNWYWRXCKNNF-UHFFFAOYSA-N
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Description

2-Methyl-2-sulfanylpentan-3-one is an organic compound known for its distinctive sulfurous odor. It is a thiol-containing ketone, which contributes to its unique chemical properties. This compound is often studied for its role in various chemical reactions and its applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-sulfanylpentan-3-one can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-pentanol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C and pressures of 1 to 5 atmospheres. Another method involves the oxidation of 2-methyl-2-sulfanylpentane using an oxidizing agent such as potassium permanganate or hydrogen peroxide.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-sulfanylpentan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of this compound can yield the corresponding alcohol or thiol, depending on the reducing agent used.

    Substitution: The thiol group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted thiol derivatives.

Scientific Research Applications

2-Methyl-2-sulfanylpentan-3-one has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of flavors and fragrances due to its distinctive odor.

Mechanism of Action

The mechanism of action of 2-Methyl-2-sulfanylpentan-3-one involves its interaction with thiol-containing enzymes and proteins. The compound can form mixed disulfides with these enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme function and regulation.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-4-sulfanylpentan-2-one: Another thiol-containing ketone with similar chemical properties.

    3-Sulfanylhexan-1-ol: A thiol-containing alcohol with different reactivity due to the presence of a hydroxyl group.

    3-Sulfanylhexyl acetate: An ester derivative with distinct chemical behavior.

Uniqueness

2-Methyl-2-sulfanylpentan-3-one is unique due to its specific structure, which combines a thiol group with a ketone. This combination imparts unique reactivity and makes it a valuable compound for various chemical and biological studies.

Properties

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

2-methyl-2-sulfanylpentan-3-one

InChI

InChI=1S/C6H12OS/c1-4-5(7)6(2,3)8/h8H,4H2,1-3H3

InChI Key

HUPNWYWRXCKNNF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)(C)S

Origin of Product

United States

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